7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost.
Brand Name:
Vulcanchem
CAS No.:
1027401-98-4
VCID:
VC0159330
InChI:
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1
SMILES:
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O
Molecular Formula:
C24H35F3O5
Molecular Weight:
460.5 g/mol
7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid
CAS No.: 1027401-98-4
Reference Standards
VCID: VC0159330
Molecular Formula: C24H35F3O5
Molecular Weight: 460.5 g/mol
CAS No. | 1027401-98-4 |
---|---|
Product Name | 7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
Molecular Formula | C24H35F3O5 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
Standard InChI | InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 |
Standard InChIKey | DSVAWVBHUBDAPY-AHJNKEMKSA-N |
Isomeric SMILES | C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
SMILES | C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Canonical SMILES | C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Description | A number of 17-aryl trinor and 16-aryloxy tetranor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. These “ring” prostaglandin (PG) analogs have improved efficacy over the PGs with an n-alkyl lower side chain. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. 17-trifluoromethylphenyl-13,14-dihydro trinor PGF1α (17-TFM-PGF1α) is a typical “ring” analog reminiscent of the trifluoromethyl-phenoxy ring of Travoprost. The a chain of 17-TFM-PGF1α is saturated, making this compound a formal member of the one-series PGs. Recent work has shown that in the “ring” series of analogs, this modification has little impact on FP receptor binding. As an ocular hypotensive agent, it is expected that 17-TFM-PGF1α would act very much like the free acid of latanoprost. |
Synonyms | 17-TFM-PGF1α |
Reference | 1.Woodward, D.F.,Krauss, A.H.P.,Chen, J., et al. The pharmacology of Bimatoprost (Lumigan™). Survey of Ophthalmology 45, S337-S345 (2001). |
PubChem Compound | 10389527 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume